5-(Cyclopentyl)pyridine-2-boronic acid pinacol ester
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Overview
Description
5-(Cyclopentyl)pyridine-2-boronic acid pinacol ester is an organoboron compound that has gained attention in the field of organic synthesis. This compound is particularly valuable due to its role in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
The synthesis of 5-(Cyclopentyl)pyridine-2-boronic acid pinacol ester typically involves the borylation of 5-(Cyclopentyl)pyridine. One common method is the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Another approach involves the iridium or rhodium-catalyzed C-H or C-F borylation . Industrial production methods often utilize these catalytic processes due to their efficiency and scalability.
Chemical Reactions Analysis
5-(Cyclopentyl)pyridine-2-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product formed is a biaryl or a substituted alkene.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a radical approach.
Oxidation and Hydrolysis: The boronic ester can be hydrolyzed to the corresponding boronic acid under acidic or basic conditions.
Scientific Research Applications
5-(Cyclopentyl)pyridine-2-boronic acid pinacol ester is used in various scientific research applications:
Organic Synthesis: It is a valuable building block for the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents due to its ability to form stable carbon-carbon bonds.
Material Science: It is used in the synthesis of advanced materials, including polymers and electronic materials.
Mechanism of Action
The primary mechanism of action for 5-(Cyclopentyl)pyridine-2-boronic acid pinacol ester involves its role as a nucleophilic partner in Suzuki-Miyaura coupling reactions. The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process is highly efficient and allows for the formation of complex molecules with high precision.
Comparison with Similar Compounds
Similar compounds to 5-(Cyclopentyl)pyridine-2-boronic acid pinacol ester include:
- 2-Methoxy-5-pyridineboronic acid pinacol ester
- 2-Nitro-5-pyridineboronic acid pinacol ester
- Isopropenylboronic acid pinacol ester
Compared to these compounds, this compound is unique due to its cyclopentyl group, which can impart different steric and electronic properties, potentially leading to unique reactivity and selectivity in chemical reactions.
Properties
CAS No. |
2223040-75-1 |
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Molecular Formula |
C16H24BNO2 |
Molecular Weight |
273.2 g/mol |
IUPAC Name |
5-cyclopentyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
InChI |
InChI=1S/C16H24BNO2/c1-15(2)16(3,4)20-17(19-15)14-10-9-13(11-18-14)12-7-5-6-8-12/h9-12H,5-8H2,1-4H3 |
InChI Key |
HYOSXSBBFDIUNB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2)C3CCCC3 |
Origin of Product |
United States |
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